2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenoxy group, a propoxy linkage, and a tetrahydrobenzothieno pyrimidinone core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of 2-chlorophenol, which is then reacted with propylene oxide to form 2-chlorophenoxypropanol.
Coupling with Benzothieno Pyrimidinone: The chlorophenoxypropanol is then coupled with a benzothieno pyrimidinone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[3-(2-bromophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{4-[3-(2-fluorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C25H23ClN2O3S |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenoxy)propoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23ClN2O3S/c26-19-7-2-3-8-20(19)31-15-5-14-30-17-12-10-16(11-13-17)23-27-24(29)22-18-6-1-4-9-21(18)32-25(22)28-23/h2-3,7-8,10-13H,1,4-6,9,14-15H2,(H,27,28,29) |
InChI Key |
AVUPSQBSJLBVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)OCCCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
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